Alozafone hydrochloride
Description
Structure
2D Structure
Properties
CAS No. |
50840-91-0 |
|---|---|
Molecular Formula |
C21H22Cl2FN3O2 |
Molecular Weight |
438.32 |
IUPAC Name |
Acetamide, N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-2-((2-cyano-1-methylethyl)methylamino)-N-methyl-, hydrochloride (1:1) |
InChI |
1S/C21H21ClFN3O2.ClH/c1-14(10-11-24)25(2)13-20(27)26(3)19-9-8-15(22)12-17(19)21(28)16-6-4-5-7-18(16)23;/h4-9,12,14H,10,13H2,1-3H3;1H |
InChI Key |
SXDHXPYDLNWJJW-UHFFFAOYSA-N |
SMILES |
CC(CC#N)N(C)CC(=O)N(C)c1ccc(cc1C(=O)c2ccccc2F)Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alozafone HCl, Alozafone hydrochloride |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Pathways for Alozafone Hydrochloride and Its Analogs
Comprehensive Analysis of Alozafone (B1665257) Hydrochloride Synthesis Routes
The structure of Alozafone can be retrosynthetically disconnected into two primary fragments: a complex benzophenone (B1666685) core and an amino acid-derived side chain. A crucial commercially available intermediate is 2-Amino-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-N-methylacetamide hydrochloride , which represents the benzophenone core already elaborated with an N-methylacetamide group. bldpharm.com
The synthesis would, therefore, likely proceed via the alkylation of this advanced intermediate. The key reaction step would be the N-alkylation of the primary amine on the acetamide (B32628) group with a suitable alkylating agent that introduces the 2-((2-cyano-1-methylethyl)methylamino) moiety.
A plausible forward synthesis would involve the following key step:
N-Alkylation: The reaction of 2-Amino-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-N-methylacetamide with a halo-substituted precursor for the side chain, such as a 2-(chloromethyl)-3-cyanopropane derivative, in the presence of a base to neutralize the generated acid.
The critical intermediates in this proposed synthesis are outlined in the table below.
| Intermediate Name | Structure | Role in Synthesis |
| 2-Amino-5-chloro-2'-fluorobenzophenone | Benzophenone core | Starting material for the synthesis of the main aniline (B41778) intermediate. |
| 2-(N-Methylamino)-5-chloro-2'-fluorobenzophenone | Intermediate after introduction of the first methyl group on the aniline nitrogen. | |
| 2-(N-Methyl-N-chloroacetylamino)-5-chloro-2'-fluorobenzophenone | Precursor to the acetamide side chain. | |
| 2-Amino-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-N-methylacetamide | Key intermediate, which is commercially available as the hydrochloride salt. bldpharm.com | |
| 3-(Methylamino)butanenitrile | Precursor for the cyano-containing side chain. | |
| Alozafone (free base) | The final molecule before salt formation. |
For the proposed N-alkylation step, several parameters could be optimized to improve yield, purity, and scalability.
Choice of Base: A non-nucleophilic organic base like triethylamine (B128534) or diisopropylethylamine would be suitable to scavenge the HCl formed during the alkylation without competing in the reaction. Inorganic bases such as potassium carbonate could also be employed, particularly for scalability, due to lower cost and easier removal.
Solvent Selection: A polar aprotic solvent like dimethylformamide (DMF), acetonitrile (B52724), or dimethyl sulfoxide (B87167) (DMSO) would be appropriate to dissolve the polar substrates and facilitate the SN2 reaction. medkoo.com
Temperature Control: The reaction temperature would need to be carefully controlled. Moderate heating might be required to drive the reaction to completion, but excessive heat could lead to side reactions and decomposition.
Purification: Purification of the final product, Alozafone free base, would likely involve column chromatography to remove any unreacted starting material or by-products before conversion to the hydrochloride salt. For industrial scale, crystallization would be the preferred method.
The final step, formation of the hydrochloride salt, is typically a straightforward process involving dissolving the purified free base in a suitable solvent (e.g., ethanol (B145695), isopropanol, or diethyl ether) and treating it with a solution of hydrogen chloride. google.comgoogle.comgoogle.compatsnap.compatsnap.com
Identification of Key Reaction Steps and Critical Intermediates
Development of Stereoselective Synthetic Approaches for Alozafone Hydrochloride Enantiomers
Alozafone possesses a single stereocenter at the carbon atom of the 1-methylethyl group. Therefore, it can exist as a pair of enantiomers. While no specific stereoselective synthesis of Alozafone has been reported, general principles of asymmetric synthesis could be applied. google.com
Enantioselective catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. google.comcbsa-asfc.gc.ca For Alozafone, a potential strategy would be the asymmetric reductive amination to form the chiral side-chain precursor, 3-(methylamino)butanenitrile . This could involve the reduction of a suitable imine precursor in the presence of a chiral catalyst, such as a chiral transition metal complex (e.g., based on Iridium, Rhodium, or Iron) and a hydrogen source. google.com
| Catalytic System | Potential Application | Expected Outcome |
| Chiral Phosphine-Metal Complexes (e.g., BINAP-Ru) | Asymmetric hydrogenation of an enamine or imine precursor. | Enantioenriched amine side-chain. |
| Chiral Oxazaborolidine Catalysts | Asymmetric reduction of a ketone precursor to the side chain. | Enantioenriched alcohol, to be converted to the amine. |
| Chiral Iron Catalysts | Asymmetric transfer hydrogenation of an imine. google.com | Enantioenriched amine side-chain. |
An alternative approach is to use a chiral auxiliary, a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. medkoo.comgoogleapis.commedkoo.comresearchgate.net
A possible strategy would involve attaching a chiral auxiliary (e.g., an Evans oxazolidinone or a SAMP/RAMP hydrazone) to a precursor of the butanenitrile side chain. medkoo.com A diastereoselective alkylation or other C-C bond-forming reaction would then establish the stereocenter. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched side-chain fragment, which could then be incorporated into the final Alozafone molecule.
| Chiral Auxiliary Type | Method of Action | Stage of Application |
| Evans Oxazolidinones | Diastereoselective alkylation of an enolate. medkoo.comresearchgate.net | Synthesis of a chiral carboxylic acid precursor to the side chain. |
| SAMP/RAMP Hydrazones | Diastereoselective alkylation of a hydrazone. | Synthesis of a chiral aldehyde or ketone precursor. |
| Camphorsultam | Diastereoselective reactions via a sultam derivative. medkoo.com | Synthesis of a chiral carboxylic acid precursor. |
Enantioselective Catalysis in Alozafone Synthesis
Green Chemistry Principles in this compound Production
Green chemistry is a set of principles focused on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The application of these principles in pharmaceutical manufacturing is crucial for minimizing environmental impact and improving economic efficiency. The synthesis of complex molecules like this compound can benefit significantly from these approaches.
Research into the synthesis of benzodiazepines and related heterocyclic compounds has highlighted several green chemistry strategies that could be applicable to Alozafone production:
Use of Greener Solvents: Traditional organic synthesis often relies on volatile and toxic solvents. Green approaches promote the use of environmentally benign solvents like water or ethanol, or even solvent-free conditions. rsc.orgacs.org For instance, the acylation of amines, a key step in building a structure like Alozafone's side chain, has been successfully performed under solvent-free conditions. researchgate.net
Catalyst Efficiency and Reusability: Green chemistry emphasizes the use of catalytic reagents over stoichiometric ones. rsc.org The synthesis of benzodiazepine (B76468) cores has been achieved using reusable solid acid catalysts like HY zeolite or metal-organic frameworks (MOFs), which can be easily recovered and reused, reducing waste and cost. acs.orgrsc.org
Energy Efficiency and One-Pot Reactions: Microwave-assisted synthesis has emerged as a green technique that can significantly shorten reaction times and improve yields for benzodiazepine synthesis. researchgate.net Furthermore, designing "one-pot" or "domino" reactions, where multiple synthetic steps are performed in a single reactor without isolating intermediates, simplifies the process, saves energy, and reduces waste. rsc.org
Table 2: Green Chemistry Strategies for Synthesis of Related Compounds
| Green Chemistry Principle | Application in Benzodiazepine/Amide Synthesis | Potential Benefit for Alozafone Production | Source |
| Solvent Choice | Use of ethanol or water; solvent-free reaction conditions. | Reduces toxic waste and environmental impact. | rsc.orgacs.org |
| Catalysis | Employment of reusable catalysts like HY zeolite or Cu(II)-clay nanocatalysts. | Increases efficiency, lowers cost, and minimizes waste. | acs.orgresearchgate.net |
| Process Simplification | One-pot domino reactions for building the heterocyclic core. | Fewer purification steps, less solvent use, and higher throughput. | rsc.org |
| Energy Efficiency | Microwave-assisted synthesis to accelerate reactions. | Reduces energy consumption and reaction time. | researchgate.net |
By integrating these principles, the synthesis of this compound could be optimized to be more sustainable and environmentally responsible.
Advanced Analytical and Spectroscopic Characterization of Alozafone Hydrochloride
Definitive Molecular Structure Elucidation via High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of molecular structures in solution. libretexts.org By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the Alozafone (B1665257) hydrochloride molecule. libretexts.orgslideshare.net
Comprehensive ¹H and ¹³C NMR Spectral Assignment
The ¹H NMR spectrum of Alozafone hydrochloride would display a series of signals, each corresponding to a unique proton or group of equivalent protons in the molecule. The chemical shift (δ) of each signal is indicative of the local electronic environment, while the signal's multiplicity (e.g., singlet, doublet, triplet) reveals information about neighboring protons (spin-spin coupling). Integration of the peak areas provides the relative ratio of the protons contributing to each signal. libretexts.org
Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which typically results in a spectrum with one resolved peak for each carbon atom. libretexts.org Proton-decoupled ¹³C NMR is commonly employed to simplify the spectrum by removing the coupling between carbon and hydrogen atoms, resulting in singlets for each carbon. libretexts.org
Based on the known structure of this compound, the expected ¹H and ¹³C NMR chemical shifts can be predicted. The presence of aromatic rings, a ketone, an amide, a cyano group, and various alkyl substituents leads to a complex but interpretable set of signals.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Note: These are predicted values based on the molecular structure. Actual experimental values may vary.
¹H NMR (Proton)| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.20 - 7.80 | Multiplet | 7H | Aromatic Protons (H on chloro- and fluoro-substituted rings) |
| 4.50 | Singlet | 2H | -CH₂- (next to C=O) |
| 3.80 | Multiplet | 1H | -CH- (methine proton) |
| 3.10 | Singlet | 3H | N-CH₃ (amide) |
| 2.90 | Singlet | 3H | N-CH₃ (amino) |
| 2.70 | Doublet | 2H | -CH₂- (next to CN) |
¹³C NMR (Carbon)
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 195.0 | C=O (ketone) |
| 170.0 | C=O (amide) |
| 118.0 | C≡N (cyano) |
| 115.0 - 160.0 | Aromatic Carbons |
| 60.0 | -CH- (methine carbon) |
| 55.0 | -CH₂- (next to C=O) |
| 40.0 | N-CH₃ (amide) |
| 38.0 | N-CH₃ (amino) |
| 25.0 | -CH₂- (next to CN) |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To definitively assign all signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. These experiments reveal correlations between nuclei, providing a complete picture of the molecular framework. princeton.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu For this compound, COSY would show correlations between the methine proton and the protons of the adjacent methyl and cyano-ethyl groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). emerypharma.comsdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. emerypharma.comsdsu.edu HMBC is invaluable for connecting the different fragments of the molecule. For instance, it would show correlations from the N-methyl protons to the amide carbonyl carbon and the adjacent aromatic carbon, confirming the N-methylacetanilide substructure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This is particularly useful for determining the stereochemistry and conformation of the molecule.
Table 2: Expected 2D NMR Correlations for this compound
| 2D NMR Experiment | Purpose | Expected Key Correlations in this compound |
|---|---|---|
| COSY | Shows ¹H-¹H coupling | - Correlation between the methine -CH- proton and the adjacent -CH₂- and -CH₃ protons. |
| HSQC | Shows direct ¹H-¹³C (1-bond) correlations | - Each aliphatic proton signal will correlate to its directly attached carbon signal. |
| HMBC | Shows long-range ¹H-¹³C (2-3 bond) correlations | - Protons on the N-CH₃ groups will correlate to the amide and amino carbons. - Protons on the aromatic rings will correlate to the ketone carbonyl carbon. |
| NOESY | Shows through-space ¹H-¹H proximity | - Correlations between protons on the N-methyl group and the adjacent aromatic ring protons, confirming spatial proximity. |
Precision Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). measurlabs.cominfinitalab.com This precision allows for the determination of the exact mass of the parent ion, which in turn enables the calculation of its elemental formula. For this compound, HRMS would be used to measure the exact mass of the protonated molecule, [M+H]⁺, which is C₂₁H₂₂ClFN₃O₂⁺.
Table 3: High-Resolution Mass Data for Alozafone
| Parameter | Value |
|---|---|
| Molecular Formula (free base) | C₂₁H₂₁ClFN₃O₂ |
| Molecular Formula (protonated) | [C₂₁H₂₂ClFN₃O₂]⁺ |
| Nominal Mass (free base) | 401 g/mol |
| Molecular Weight (hydrochloride) | 438.32 g/mol . medkoo.com |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas. wikipedia.orgnationalmaglab.org The resulting fragment ions (product ions) are then analyzed. eag.comnih.gov This process provides a fragmentation pattern that is characteristic of the molecule's structure, acting as a molecular fingerprint and allowing for detailed structural confirmation.
The fragmentation of the Alozafone parent ion would likely occur at the weaker bonds, such as the amide C-N bond, the C-C bond adjacent to the ketone, and the bonds within the aminoalkyl side chain.
Table 4: Plausible MS/MS Fragmentation of Alozafone [M+H]⁺ Note: These are predicted fragmentation patterns based on chemical principles.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure of Fragment |
|---|---|---|
| 402.14 | 274.05 | [C₁₄H₁₀ClFO]⁺ - Loss of the N-methyl-N-(2-cyano-1-methylethyl)acetamide side chain. |
| 402.14 | 125.02 | [C₇H₅FO]⁺ - Fluorobenzoyl cation. |
Vibrational Spectroscopy for Functional Group Identification (Infrared Spectroscopy, Raman Spectroscopy)
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.govsepscience.com Both techniques probe the vibrational modes of molecular bonds, but they are based on different physical principles and often provide complementary information. sepscience.comresearchgate.net IR spectroscopy measures the absorption of infrared light by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. spectroscopyonline.com
The spectrum of this compound would exhibit characteristic absorption or scattering bands corresponding to its various functional groups, such as the carbonyl (C=O) stretches from the ketone and amide, the carbon-nitrogen (C≡N) triple bond stretch, aromatic ring vibrations, and C-H stretches. masterorganicchemistry.comlibretexts.org
Table 5: Characteristic Vibrational Frequencies for this compound Note: These are predicted vibrational frequencies based on typical functional group absorptions.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Amide C=O | Stretch | 1680 - 1650 (strong) | 1680 - 1650 (moderate) |
| Ketone C=O | Stretch | 1715 - 1680 (strong) | 1715 - 1680 (moderate) |
| Cyano C≡N | Stretch | 2260 - 2240 (moderate) | 2260 - 2240 (strong) |
| Aromatic C=C | Stretch | 1600, 1475 (moderate) | 1600, 1475 (strong) |
| C-N | Stretch | 1250 - 1020 (moderate) | 1250 - 1020 (weak) |
| C-Cl | Stretch | 800 - 600 (strong) | 800 - 600 (strong) |
| C-F | Stretch | 1400 - 1000 (strong) | 1400 - 1000 (weak) |
| Aliphatic C-H | Stretch | 2960 - 2850 (moderate) | 2960 - 2850 (strong) |
Chromatographic Techniques for Purity Assessment, Impurity Profiling, and Quantitative Analysis
Chromatography is an indispensable tool in pharmaceutical analysis, enabling the separation, identification, and quantification of a drug substance from its potential impurities and related compounds. mdpi.com The application of various chromatographic methods is essential for building a complete profile of this compound.
High-Performance Liquid Chromatography (HPLC) stands as the dominant analytical technique for assessing the purity and potency of pharmaceutical compounds like this compound. mdpi.com Its versatility allows for the separation of non-volatile and thermally sensitive molecules, making it ideal for this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for such analyses. waters.com
In a typical RP-HPLC method for a hydrochloride salt, a nonpolar stationary phase (like a C18 or C8 column) is used with a polar mobile phase, often a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. waters.comnih.gov The method can be optimized for the separation of this compound from any process-related impurities or degradation products. scirp.org Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance. scirp.orgresearchgate.net For enhanced specificity and sensitivity, particularly in impurity profiling, a mass spectrometry (MS) detector can be coupled with the HPLC system (LC-MS). mdpi.com
Method validation is performed according to regulatory guidelines to ensure the method is accurate, precise, linear, and robust. scirp.org
Table 1: Representative HPLC Method Parameters for Analysis of this compound
researchgate.netscholarsresearchlibrary.comsigmaaldrich.comscirp.orgscirp.orggoogle.comGas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. thermofisher.com While this compound itself is a non-volatile salt, GC-MS is highly valuable for analyzing potential volatile impurities that may be present from the synthesis process or as degradation products. mdpi.com Such impurities could include residual solvents or volatile raw materials.
For the analysis of non-volatile compounds or impurities, a derivatization step is often required to convert the analytes into more volatile and thermally stable derivatives prior to GC-MS analysis. nih.gov A common derivatization technique is silylation. nih.gov The method can be validated to detect and quantify genotoxic impurities at parts-per-million (ppm) levels, ensuring the safety of the drug substance. orientjchem.org
Table 2: Typical GC-MS Method Parameters for Impurity Analysis
orientjchem.orgmdpi.comnih.govorientjchem.orgnih.govnih.govthermofisher.comnih.govThe molecular structure of Alozafone, N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-2-((2-cyano-1-methylethyl)methylamino)-N-methyl-acetamide, contains a chiral center at the carbon atom within the (2-cyano-1-methylethyl) moiety. This chirality means that Alozafone can exist as a pair of enantiomers, which are non-superimposable mirror images. rotachrom.com Since enantiomers can have different pharmacological and toxicological properties, it is a regulatory requirement to control the stereoisomeric composition of chiral drugs. chromatographyonline.com
Chiral chromatography, typically via HPLC, is the definitive method for separating enantiomers and determining the enantiomeric excess (e.e.) of the desired isomer. rotachrom.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. rotachrom.comresearchgate.net Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. sigmaaldrich.commdpi.com The mobile phase usually consists of a mixture of alkanes (like n-hexane) and an alcohol (like ethanol (B145695) or isopropanol). researchgate.net
Table 3: Illustrative Chiral HPLC Method Parameters
sigmaaldrich.comresearchgate.netresearchgate.netGas Chromatography-Mass Spectrometry (GC-MS) for Volatile Constituents or Degradants
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (like sulfur or halogens) in a sample. thermofisher.com It is a crucial test for verifying the empirical formula and purity of a newly synthesized compound like this compound. The technique typically involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich atmosphere. thermofisher.com The resulting combustion gases (CO₂, H₂O, N₂, etc.) are then separated and quantified by a detector, allowing for the calculation of the elemental composition.
For this compound (C₂₁H₂₁ClFN₃O₂·HCl), the theoretical elemental composition can be calculated from its molecular formula. A comparison between the experimentally determined values and the theoretical values provides confirmation of the compound's stoichiometric identity and purity. medkoo.com
Table 4: Elemental Analysis Data for this compound
medkoo.comMechanistic Insights into the Molecular and Cellular Pharmacology of Alozafone Hydrochloride
Characterization of Molecular Targets and Receptor Binding Dynamics
Information regarding the specific molecular targets of Alozafone (B1665257) hydrochloride is not documented in the available scientific literature. Consequently, quantitative data and detailed analyses for the following subsections could not be provided.
Quantitative Receptor Binding Assays for Affinity (Kd) and Selectivity (Ki)
There is no publicly available data from quantitative receptor binding assays for Alozafone hydrochloride. Therefore, its binding affinity (Kd), which represents the concentration of the drug required to occupy 50% of receptors at equilibrium, is unknown. nih.govuah.es Similarly, the inhibition constant (Ki), which indicates the binding affinity of an inhibitor, has not been reported for this compound. nih.govuah.es Without these values, a data table for receptor binding cannot be generated.
Investigation of this compound as an Agonist, Antagonist, or Modulator of Specific Receptors
The functional activity of this compound at specific receptors has not been characterized in the available literature. It is unknown whether the compound acts as an agonist (a substance that activates a receptor), an antagonist (a substance that blocks a receptor), or a modulator (a substance that alters the receptor's response to an agonist or antagonist). scribd.comnih.gov
Analysis of Allosteric Modulatory Mechanisms and Biased Signaling Pathways
There is no research available to suggest that this compound functions as an allosteric modulator, which would involve binding to a site on a receptor distinct from the primary (orthosteric) site to modify its activity. ki.se Furthermore, there is no information on whether it engages in biased signaling, a process where a ligand preferentially activates certain signaling pathways over others at the same receptor. ki.sefrontiersin.org
Interaction with Neurotransmitter Systems and Signal Transduction Pathways in the Central Nervous System
While this compound is classified as a CNS depressant, the specific neurotransmitter systems it interacts with and the signal transduction pathways it modulates have not been detailed in the scientific literature. mdpi.com
Modulation of GABAergic Neurotransmission (e.g., GABAA Receptor Subtype Selectivity)
The primary inhibitory neurotransmitter in the brain is gamma-aminobutyric acid (GABA), which acts on GABAA receptors, ligand-gated ion channels that are targets for many anticonvulsant drugs. williams.edunih.gov However, there are no specific studies detailing the effects of this compound on GABAergic neurotransmission or its selectivity for any of the numerous GABAA receptor subtypes. uah.esusp.br
Influence on Glutamatergic Receptor Function (e.g., NMDA, AMPA Receptor Interactions)
Glutamate (B1630785) is the main excitatory neurotransmitter in the CNS, acting on receptors such as NMDA and AMPA receptors, which are crucial for synaptic plasticity and neuronal communication. mdpi.com There is currently no available research that investigates the influence of this compound on glutamatergic receptor function, including any potential interactions with NMDA or AMPA receptors. nih.gov
Effects on Monoaminergic and Peptidergic Signaling Cascades
Information regarding the effects of this compound on monoaminergic and peptidergic signaling cascades is not available in the public domain. Extensive searches of scientific literature and databases did not yield any studies investigating the interaction of this compound with these signaling pathways. Therefore, its influence on the synthesis, release, and metabolism of monoamine neurotransmitters (e.g., dopamine, norepinephrine, serotonin) and the modulation of peptidergic signaling remains unknown.
Functional Modulation of Ion Channels and Transporters
There is no publicly available research detailing the functional modulation of ion channels and transporters by this compound.
Voltage-Gated Ion Channel Interactions (e.g., Na+, Ca2+, K+ Channels)
Specific data on the interaction of this compound with voltage-gated sodium (Na+), calcium (Ca2+), or potassium (K+) channels could not be found in the reviewed literature.
Ligand-Gated Ion Channel Modulation
Information on the modulation of ligand-gated ion channels by this compound is not available.
Inhibition or Potentiation of Neurotransmitter Reuptake Transporters
There are no studies available that describe the effects of this compound on the inhibition or potentiation of neurotransmitter reuptake transporters.
Enzymatic Activity Modulation and Protein-Ligand Interactions
No research has been published detailing the modulation of enzymatic activity or specific protein-ligand interactions involving this compound.
Cellular and Subcellular Distribution Studies to Elucidate Target Engagement
Studies on the cellular and subcellular distribution of this compound to elucidate its target engagement have not been reported in the available scientific literature.
Preclinical Evaluation of Alozafone Hydrochloride’s Biological Activities and Efficacy in Model Systems
In Vitro Cell-Based Assays for Anticonvulsant and CNS Depressant Activity
In the early stages of drug discovery, in vitro cell-based assays are fundamental for characterizing the pharmacological profile of a new chemical entity. These assays provide initial insights into a compound's mechanism of action, potency, and potential therapeutic utility. For a compound like alozafone (B1665257) hydrochloride, a series of cell-based tests would be employed to determine its effects on neuronal excitability and synaptic function, which are key aspects of both anticonvulsant and CNS depressant activities.
Electrophysiological Recordings in Neuronal Cell Cultures (e.g., Patch-Clamp)
Electrophysiological recordings are a cornerstone for assessing the direct effects of a compound on neuronal and ion channel function. semanticscholar.org The patch-clamp technique, a powerful electrophysiological tool, allows for the detailed study of ion channels in the membrane of single neurons. semanticscholar.org This method would be used to investigate if alozafone hydrochloride modulates the activity of key ion channels involved in neuronal excitability, such as voltage-gated sodium, potassium, or calcium channels. nih.gov By recording the ionic currents through these channels in the presence and absence of the compound, researchers can determine if it acts as a blocker, opener, or modulator of these channels. For instance, many established antiepileptic drugs work by modulating sodium channels. nih.gov
Furthermore, whole-cell patch-clamp recordings can reveal a compound's effect on neuronal firing patterns. semanticscholar.org A reduction in the frequency of action potentials or a change in their characteristics in the presence of this compound would suggest a CNS depressant or anticonvulsant effect. semanticscholar.org
Calcium Imaging and Neurotransmitter Release Assays
Intracellular calcium (Ca2+) is a critical second messenger in neurons, playing a pivotal role in neurotransmitter release and neuronal signaling. ucdavis.edu Calcium imaging techniques, using fluorescent Ca2+ indicators, would allow for the visualization and quantification of changes in intracellular calcium concentrations in neuronal cultures upon application of this compound. A compound that reduces depolarization-induced calcium influx could potentially limit neurotransmitter release, a mechanism relevant to both anticonvulsant and CNS depressant actions.
Complementing calcium imaging, neurotransmitter release assays would directly measure the effect of this compound on the release of key neurotransmitters, such as glutamate (B1630785) (excitatory) and GABA (inhibitory). A decrease in glutamate release or an enhancement of GABAergic transmission would be indicative of potential anticonvulsant or CNS depressant properties. nih.gov
Neuronal Network Activity and Synaptic Plasticity Modulation
To understand the effects of a compound on the integrated activity of neuronal circuits, researchers utilize multi-electrode arrays (MEAs). MEAs allow for the simultaneous, long-term, and non-invasive recording of spontaneous and evoked electrical activity from a population of cultured neurons. semanticscholar.org Applying this compound to these neuronal networks would reveal its impact on network-level phenomena such as synchronized bursting activity, which can be an in vitro correlate of seizure-like activity. A reduction in the frequency or amplitude of these bursts would suggest anticonvulsant potential.
Utilization of Established Animal Models for Neurological Conditions
Anticonvulsant Efficacy in Seizure Models (e.g., Maximal Electroshock Seizure, Pentylenetetrazol-Induced Seizures)
To evaluate anticonvulsant properties, several well-established rodent seizure models are employed. nih.gov The Maximal Electroshock Seizure (MES) model is considered a model of generalized tonic-clonic seizures. uc.ptnih.gov In this test, an electrical stimulus is delivered to induce a seizure, and the ability of a compound to prevent the tonic hindlimb extension phase is a key measure of its anticonvulsant efficacy. uc.pt
The Pentylenetetrazol (PTZ)-induced seizure model is another widely used assay that is sensitive to drugs that enhance GABAergic neurotransmission. biomedpharmajournal.org PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures. biomedpharmajournal.org The ability of a compound to increase the latency to seizure onset or to prevent seizures altogether in this model suggests a potential mechanism of action involving the GABA system. nih.govbiomedpharmajournal.org
The table below illustrates the type of data that would be collected in these models for a hypothetical compound.
| Animal Model | Endpoint Measured | Potential Interpretation of a Positive Result |
| Maximal Electroshock Seizure (MES) | Prevention of tonic hindlimb extension | Efficacy against generalized tonic-clonic seizures |
| Pentylenetetrazol (PTZ)-Induced Seizures | Increased latency to or prevention of clonic/tonic-clonic seizures | Potential enhancement of GABAergic neurotransmission |
Effects on CNS Depression and Sedation in Rodent Models
The evaluation of CNS depressant and sedative effects is critical, as these can be therapeutic effects or unwanted side effects. Several behavioral tests in rodents are used for this purpose. The open field test is used to assess general locomotor activity and exploratory behavior. dergipark.org.tr A compound that reduces the distance traveled or the frequency of rearing would be considered to have CNS depressant or sedative properties. dergipark.org.tr
The rotarod test is a standard method for evaluating motor coordination and balance. nih.gov If a compound causes an animal to fall off the rotating rod more quickly or at a lower speed, it indicates motor impairment, a common side effect of CNS depressants. nih.gov Another test is the potentiation of sleeping time induced by a hypnotic agent like pentobarbital (B6593769). nih.gov An increase in the duration of sleep induced by pentobarbital in the presence of the test compound would confirm CNS depressant activity. nih.gov
The following table summarizes the models used to assess CNS depression and sedation.
| Behavioral Model | Primary Measure | Indication |
| Open Field Test | Locomotor activity (distance traveled, rearing) | General CNS depression/sedation |
| Rotarod Test | Time spent on the rotating rod | Motor coordination impairment/sedation |
| Pentobarbital-Induced Sleep Test | Duration of sleep | Potentiation of hypnotic effects, CNS depression |
Behavioral Phenotyping and Neurophysiological Assessment in Relevant Animal Models
No information is publicly available regarding the behavioral effects or neurophysiological changes induced by this compound in any animal models.
Pharmacodynamic Profiling in Preclinical Species
Details on the pharmacodynamic properties of this compound in preclinical species are not available in the public domain.
Dose-Response Relationships in Animal Studies
No studies detailing the dose-response relationships of this compound in animal models could be located.
Time Course of Action and Duration of Effects
There is no publicly available information on the time course of action or the duration of the physiological or behavioral effects of this compound.
Comparative Studies with Reference Compounds and Existing Therapeutic Agents
No comparative studies evaluating this compound against other reference compounds or existing therapeutic agents have been found in the public literature.
Investigation of the Metabolic Disposition and Biotransformation Pathways of Alozafone Hydrochloride
In Vitro Assessment of Metabolic Stability and Metabolite Identification
In the absence of specific data for alozafone (B1665257) hydrochloride, this section will outline the standard methodologies used to assess metabolic stability and identify metabolites for a compound of its structural class.
Hepatic Microsomal Stability and Cytochrome P450 (CYP) Phenotyping
The initial step in characterizing the metabolic profile of a new chemical entity like alozafone hydrochloride would involve determining its stability in the presence of liver microsomes. nih.govresearchgate.net These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, which are crucial for phase I metabolism. mdpi.com The stability of a compound is typically expressed as its in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov
Given that this compound possesses a benzophenone-like structure, it is plausible that its metabolism would be mediated by CYP enzymes. For instance, the metabolism of other benzophenone (B1666685) derivatives has been shown to involve various CYP isoforms. nih.gov CYP3A4 and CYP2D6 are two of the most significant enzymes in drug metabolism, collectively responsible for the biotransformation of a majority of pharmaceuticals. nih.gov A typical CYP phenotyping study would utilize a panel of recombinant human CYP enzymes to identify the specific isoforms responsible for the metabolism of this compound. journals.co.za
Table 1: Hypothetical In Vitro Hepatic Microsomal Stability Data for this compound
| Parameter | Value |
| In Vitro Half-life (t½) | Data not available |
| Intrinsic Clearance (CLint) | Data not available |
Table 2: Putative Cytochrome P450 Isozymes Involved in this compound Metabolism
| CYP Isozyme | Contribution |
| CYP3A4 | Predicted to be a major contributor |
| CYP2D6 | Predicted to be a contributor |
| CYP2C9 | Possible contributor |
| CYP2C19 | Possible contributor |
| CYP1A2 | Possible contributor |
Identification and Structural Characterization of Major Metabolites
Following incubation with hepatic microsomes, the resulting mixture would be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify and characterize any metabolites formed. Based on the structure of this compound, which includes a benzophenone core, a nitrile group, and an N-methylacetanilide moiety, several metabolic transformations can be predicted.
Elucidation of Major Metabolic Pathways (e.g., Oxidative Metabolism, Glucuronidation, Hydrolysis)
The biotransformation of this compound would likely proceed through a combination of phase I and phase II metabolic reactions.
Oxidative Metabolism: This is a common phase I pathway for many xenobiotics, primarily catalyzed by CYP enzymes. mdpi.com For this compound, oxidative metabolism could occur at several positions. Hydroxylation of the aromatic rings of the benzophenone structure is a probable metabolic route, similar to what has been observed for other benzophenone derivatives. nih.gov The N-methyl group could also undergo N-demethylation.
Glucuronidation: As a phase II conjugation reaction, glucuronidation increases the water solubility of metabolites, facilitating their excretion. tandfonline.com Hydroxylated metabolites of this compound would be likely substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates. The formation of lorazepam conjugate has been identified as a major urinary metabolite for a similar peptido-aminobenzophenone derivative in dogs. nih.gov
Hydrolysis: The nitrile group (-C≡N) in this compound could be subject to hydrolysis. Nitrilases can directly hydrolyze nitriles to carboxylic acids, while nitrile hydratases convert nitriles to amides, which can then be further hydrolyzed by amidases. nih.gov The amide bond in the N-methylacetanilide portion of the molecule could also be susceptible to hydrolysis.
Pharmacokinetic Profiling in Preclinical Animal Species
To understand the in vivo behavior of this compound, pharmacokinetic studies in preclinical animal models, such as rats and dogs, would be essential. These studies provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Absorption and Distribution Characteristics
The absorption of a drug following oral administration is a critical determinant of its bioavailability. medipol.edu.tr For a compound like this compound, its absorption would be influenced by its physicochemical properties, such as solubility and permeability. The distribution of the drug throughout the body is described by the volume of distribution (Vd). nih.gov There is currently no published data on the absorption and distribution of this compound.
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Rat | Dog |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available |
| Bioavailability (%) | Data not available | Data not available |
| Volume of Distribution (Vd; L/kg) | Data not available | Data not available |
Excretion Pathways of this compound and its Metabolites
The elimination of a drug and its metabolites from the body primarily occurs through renal (urine) and fecal excretion. slideshare.netnih.gov The relative contribution of each pathway depends on the physicochemical properties of the parent drug and its metabolites. More water-soluble compounds are typically excreted via the kidneys, while more lipophilic compounds are often eliminated in the feces. slideshare.net For a peptido-aminobenzophenone derivative studied in dogs, the major route of excretion was found to be urinary, with the lorazepam conjugate being the primary metabolite. nih.gov Without specific studies on this compound, its primary excretion routes remain unknown.
Enzyme Kinetics of Metabolizing Enzymes
The biotransformation of benzodiazepines, the class to which this compound belongs, is a complex process primarily occurring in the liver. karmanos.org This process involves a series of enzymatic reactions, with the cytochrome P450 (CYP450) superfamily of enzymes playing a central role, particularly in Phase I metabolic reactions. karmanos.orgwikipedia.org While specific enzyme kinetic data for this compound is not available in the public domain, the general principles of benzodiazepine (B76468) metabolism provide a framework for understanding its likely biotransformation.
Benzodiazepine metabolism is often characterized by oxidation, reduction, and hydrolysis reactions, followed by conjugation in Phase II. wikipedia.org The rate of these reactions can be described by Michaelis-Menten kinetics, where key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) are determined. patsnap.com Km represents the substrate concentration at which the enzyme operates at half of its maximum velocity, indicating the affinity of the enzyme for the substrate. A lower Km value suggests a higher affinity. patsnap.com Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. patsnap.com
The specific CYP450 isoenzymes involved in the metabolism of benzodiazepines include CYP3A4, CYP2C19, and to a lesser extent, others. wikipedia.org The enzyme kinetics can vary significantly between different benzodiazepines and can be influenced by factors such as genetic polymorphisms of the CYP enzymes, co-administration of other drugs that can act as inducers or inhibitors of these enzymes, and individual patient characteristics. wikipedia.org Enzyme inducers can increase the rate of metabolism, potentially decreasing the drug's efficacy, while inhibitors can slow down metabolism, leading to higher drug levels and an increased risk of toxicity. wikipedia.org
Interactive Table: General Enzyme Kinetic Parameters for Benzodiazepine Metabolism
| Enzyme | Typical Substrate (Benzodiazepine) | Typical Km (µM) | Typical Vmax (nmol/mg protein/min) |
| CYP3A4 | Diazepam | 50-200 | 1-5 |
| CYP2C19 | Diazepam | 10-50 | 0.5-2 |
| UGTs | Lorazepam | 100-500 | 5-10 |
Note: This table presents generalized data for common benzodiazepines to illustrate typical enzyme kinetics and does not represent specific data for this compound.
Evaluation of Metabolite Contribution to Overall Biological Activity
For many benzodiazepines, the duration of action is determined not only by the parent drug but also by the presence and persistence of its active metabolites. wikipedia.org For example, diazepam is metabolized to several active compounds, including nordiazepam, temazepam, and oxazepam, which have longer half-lives than the parent drug and contribute to its prolonged effects.
Identification and structural elucidation of major metabolites.
Quantification of the plasma concentrations of the parent drug and its metabolites over time.
In vitro and in vivo assessment of the pharmacological activity of each metabolite , including receptor binding assays and functional assays.
Determination of the pharmacokinetic properties of each active metabolite , including its elimination half-life and volume of distribution.
Without such specific data for this compound, any discussion on the contribution of its metabolites remains speculative and based on the established patterns of the broader benzodiazepine class.
Advanced Research Trajectories and Computational Approaches for Alozafone Hydrochloride
Structure-Based Drug Design and De Novo Ligand Design for Alozafone (B1665257) Derivatives
Structure-Based Drug Design (SBDD) and de novo ligand design represent pivotal computational strategies in modern medicinal chemistry. gardp.orgnih.gov These approaches leverage the three-dimensional structural information of a biological target, such as a protein or enzyme, to design and optimize drug candidates. gardp.org
Structure-based drug design utilizes high-resolution structural data, often obtained from techniques like X-ray crystallography or NMR spectroscopy, to understand the geometry and chemical properties of a target's binding site. nih.gov This knowledge allows for the rational design of molecules, like derivatives of Alozafone, that can fit precisely into this site, theoretically leading to higher potency and selectivity. The process is iterative, involving the design, synthesis, and experimental testing of new compounds, with the results feeding back to refine the subsequent design cycle. gardp.org For instance, identifying the key amino acid residues in the target's active site that interact with Alozafone would enable the design of derivatives with modified functional groups to enhance these interactions.
De novo ligand design is a more ambitious approach that aims to build novel molecular structures from the ground up, piece by piece, within the constraints of the target's binding site. nih.govmdpi.com Instead of modifying an existing molecule like Alozafone, algorithms place molecular fragments or atoms sequentially into the active site, connecting them to generate entirely new chemical entities. nih.govpolytechnique.fr This method has the potential to discover unprecedented molecular scaffolds with optimal complementarity to the target.
The application of these methods to Alozafone would begin with identifying its specific biological target. Once the target's structure is determined, SBDD could be employed to optimize Alozafone's existing scaffold. De novo design could generate a diverse library of completely new structures, potentially with improved properties.
Table 1: Hypothetical Alozafone Derivatives from a De Novo Design Program
| Derivative ID | Modifications from Alozafone Scaffold | Predicted Binding Affinity (Kcal/mol) | Key Predicted Interactions |
| ALZ-D-001 | Replacement of chlorophenyl group with a pyridine (B92270) ring | -9.8 | Hydrogen bond with Ser-122 |
| ALZ-D-002 | Addition of a hydroxyl group to the ethylamino chain | -10.5 | Additional H-bond with Asp-167 |
| ALZ-D-003 | Bicyclic core structure replacing the benzoylphenyl moiety | -11.2 | Enhanced hydrophobic packing |
| ALZ-D-004 | Introduction of a sulfone linker | -9.5 | Pi-Sulfur interaction |
Computational Chemistry and Molecular Modeling for Ligand-Target Interactions
Computational chemistry provides the theoretical framework and methods to simulate and predict chemical phenomena, offering insights that complement experimental techniques. openaccessjournals.com For Alozafone hydrochloride, molecular modeling, a key component of computational chemistry, is instrumental in elucidating the atomic-level details of its interaction with a biological target. openaccessjournals.com These methods aim to solve the Schrödinger equation to understand the quantum mechanical behavior of electrons in molecules, though approximations are often used for complex systems. openaccessjournals.com
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand, e.g., Alozafone) when bound to a second molecule (the receptor or target) to form a stable complex. nih.govmdpi.com The primary goal is to predict the binding mode and affinity, often represented by a scoring function that estimates the strength of the interaction. nih.gov
The process involves generating a multitude of possible conformations of the ligand within the binding site of the receptor and then evaluating each conformation using a scoring function. nih.gov This allows researchers to visualize how Alozafone might fit into its target's active site, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex. mdpi.com Validating the docking protocol is a crucial step to ensure the accuracy of the predicted binding poses. nih.gov For a compound like Alozafone, docking studies could screen a virtual library of its derivatives to prioritize which ones to synthesize and test experimentally, saving time and resources. dergipark.org.tr
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. ebsco.com MD simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. ebsco.complos.org This technique allows researchers to observe the flexibility of both the ligand and the target protein, providing a more realistic representation of the binding process in a physiological environment. biorxiv.org
By running MD simulations on an Alozafone-target complex, scientists can study conformational changes that occur upon binding, the stability of the complex over time, and the role of water molecules in the binding interface. plos.org For example, a simulation might reveal that a particular part of the Alozafone molecule induces a conformational change in the protein, which is critical for its biological effect. These simulations can provide a deeper understanding of the mechanism of action at an atomic level. ebsco.com
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. imist.maresearchgate.net By analyzing a set of known Alozafone derivatives and their measured activities, a QSAR model can be developed. researchgate.net This model takes the form of an equation that relates molecular descriptors (numerical representations of chemical properties like hydrophobicity, electronics, and steric effects) to the activity. researchgate.net Once a reliable QSAR model is established, it can be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. researchgate.netrsc.org
Pharmacophore modeling is another powerful ligand-based design approach, often used when the 3D structure of the target is unknown. dergipark.org.trugm.ac.id A pharmacophore is a 3D arrangement of essential chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. dergipark.org.trnih.gov By aligning the structures of several known active molecules, a common pharmacophore model can be generated. ugm.ac.id This model then serves as a 3D query to search databases for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. dergipark.org.tr Dynamic pharmacophore models can also be developed from MD simulations to capture the flexibility of the target. biorxiv.org
Table 2: Example of a 2D-QSAR Model for Hypothetical Alozafone Derivatives
| Derivative | LogP (Hydrophobicity) | Electronic Descriptor (e.g., Hammett constant) | Steric Descriptor (e.g., Molar Refractivity) | Experimental pIC50 | Predicted pIC50 |
| ALZ-H-01 | 4.2 | 0.23 | 95 | 7.5 | 7.4 |
| ALZ-H-02 | 4.5 | 0.00 | 102 | 7.8 | 7.9 |
| ALZ-H-03 | 3.8 | 0.78 | 90 | 7.1 | 7.2 |
| ALZ-H-04 | 5.1 | -0.17 | 110 | 8.2 | 8.1 |
Note: The data presented is purely illustrative of a QSAR study.
Molecular Dynamics Simulations to Explore Conformational Changes
Exploration of Novel Delivery Systems for Enhanced CNS Penetration and Sustained Release
A significant challenge in pharmacology is ensuring that a drug reaches its intended target in the body at a sufficient concentration and for an appropriate duration. researchgate.net Novel Drug Delivery Systems (NDDS) are advanced formulations designed to overcome the limitations of conventional dosage forms, such as poor bioavailability, rapid metabolism, and lack of target specificity. nih.gov For drugs targeting the Central Nervous System (CNS), the blood-brain barrier (BBB) presents a formidable obstacle that prevents most molecules from entering the brain. mdpi.com NDDS research focuses on strategies to enhance drug stability, control release rates, and target specific tissues, thereby increasing efficacy and patient compliance while reducing side effects. gsconlinepress.combenthambooks.com
Nanotechnology offers promising solutions for drug delivery, particularly for CNS-acting agents. mdpi.com Nanoparticle-based drug delivery systems involve encapsulating or attaching the drug to carriers that are typically smaller than 1000 nanometers. rsc.org These nanoparticles can be made from a variety of materials, including biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), lipids, or inorganic materials. nih.govfrontiersin.org
For this compound, formulating it within nanoparticles could offer several advantages:
Enhanced CNS Penetration: Nanoparticles can be engineered to cross the BBB through various mechanisms, effectively ferrying the drug into the brain. mdpi.com
Protection from Degradation: The nanoparticle shell can protect the encapsulated Alozafone from enzymatic degradation in the bloodstream, increasing its stability. nih.gov
Sustained Release: The drug can be released from the nanoparticle matrix in a controlled manner over an extended period, reducing the need for frequent dosing. frontiersin.orgdovepress.com
Targeted Delivery: The surface of nanoparticles can be modified with specific ligands that bind to receptors on target cells, increasing the drug concentration at the site of action and minimizing off-target effects. dovepress.com
Research in this area would involve developing and characterizing different Alozafone-loaded nanoparticle formulations to optimize particle size, drug loading efficiency, and release kinetics. rsc.org
Table 3: Comparison of Hypothetical Nanoparticle Formulations for Alozafone Delivery
| Formulation ID | Nanoparticle Type | Average Size (nm) | Encapsulation Efficiency (%) | Release Profile |
| ALZ-NP-01 | PLGA | 150 | 85 | Sustained (72h) |
| ALZ-NP-02 | Lipid-based (Liposome) | 120 | 78 | Biphasic (initial burst then sustained) |
| ALZ-NP-03 | Chitosan-coated | 200 | 91 | Mucoadhesive, sustained |
| ALZ-NP-04 | Surface-modified (Targeted) | 160 | 88 | Targeted release, sustained |
Prodrug Approaches for Improved Central Nervous System Bioavailability
For a compound like this compound, a prodrug strategy would focus on modifying its structure to facilitate passage into the brain. Once past the BBB, the prodrug would ideally be cleaved by brain-specific enzymes to release the active Alozafone molecule, thereby concentrating its therapeutic action within the CNS and potentially minimizing peripheral exposure. nih.gov
Table 1: Hypothetical Prodrug Strategies for this compound This table outlines potential strategies that could be investigated to improve the CNS bioavailability of this compound.
| Prodrug Strategy | Mechanism of Action | Potential Advantage |
| Lipid-Soluble Esters | Increase the lipophilicity of the parent drug by adding an ester group, facilitating passive diffusion across the lipid-rich BBB. pharmacologycanada.org | Enhanced brain penetration and potentially higher CNS concentrations. |
| Transporter-Targeted Conjugation | Attach the drug to a molecule that is actively transported into the brain by specific carrier proteins (e.g., amino acid or glucose transporters). | Increased efficiency and specificity of drug delivery to the CNS. |
| Phosphate (B84403) Prodrugs | Introduce a phosphate ester moiety to improve aqueous solubility for certain administration routes, which is then cleaved by endogenous phosphatases like alkaline phosphatase to release the active drug. snv63.ru | Improved formulation flexibility and rapid conversion to the active form in vivo. snv63.ru |
Chemogenomics and Systems Biology Approaches to Identify Broader Biological Networks
Modern drug discovery often moves beyond the "one drug, one target" paradigm. Chemogenomics and systems biology are powerful disciplines for elucidating the broader biological effects of a compound. Chemogenomics systematically studies the interaction of a library of small molecules with a wide array of biological targets, while systems biology integrates this data to model the complex networks of interactions within a cell or organism.
Applying these approaches to this compound would involve screening it against large panels of receptors, enzymes, and ion channels to create a comprehensive interaction profile. This "target landscape" could reveal previously unknown molecular targets that contribute to its anticonvulsant activity or suggest entirely new therapeutic uses. Systems biology would then be used to place these interactions into the context of larger cellular pathways and networks, providing a holistic understanding of the drug's mechanism of action and its potential downstream effects.
Investigation of this compound's Potential for Polypharmacology or Synergistic Effects
Polypharmacology refers to the ability of a single drug to bind to multiple molecular targets. This can be a desirable property, as complex diseases often involve disruptions in multiple pathways. An investigation into the polypharmacology of this compound would be a direct extension of the chemogenomics research, aiming to therapeutically leverage its multi-target profile. For instance, if this compound is found to modulate both a primary anticonvulsant target and a secondary target that mitigates side effects, this would represent a significant therapeutic advantage.
Furthermore, there is potential for synergistic effects when this compound is co-administered with other drugs. Research in this area would test combinations of this compound with other anticonvulsants or CNS-active agents. The goal would be to find combinations that achieve a greater therapeutic effect at lower doses than either drug used alone, which could lead to improved efficacy and a better safety profile.
Table 2: Research Framework for Investigating Synergistic Effects This table outlines a hypothetical research framework to explore the synergistic potential of this compound.
| Research Phase | Objective | Methodologies |
| In Vitro Screening | Identify potential synergistic drug combinations. | High-throughput screening of this compound with a library of known CNS drugs on neuronal cell cultures. |
| Mechanism Deconvolution | Understand the biological basis of any observed synergy. | Pathway analysis, gene expression profiling, and electrophysiological studies. |
| In Vivo Validation | Confirm synergistic effects in a living organism. | Preclinical disease models (e.g., seizure models) to test efficacy and safety of drug combinations. |
Future Directions in Therapeutic Applications and Translational Research beyond Primary Indications
Translational research aims to bridge the gap between basic scientific discoveries and their practical application in clinical medicine to improve human health. alcimed.comthermofisher.com For this compound, translational efforts would focus on moving beyond its initial classification as an anticonvulsant to explore its full therapeutic potential. dndi.orgleicabiosystems.com
Future research could focus on repurposing this compound for other CNS disorders. If systems biology studies indicate that it modulates pathways involved in mood regulation or neuropathic pain, clinical investigations into its efficacy for depression or chronic pain could be initiated. A key part of this translational path is the development of biomarkers—measurable indicators that can predict patient response or track the progression of a disease—to guide clinical trials and personalize treatment. dndi.org The journey from a promising compound to a clinically impactful therapy requires a multidisciplinary, iterative process that continuously integrates laboratory findings with clinical needs. thermofisher.comleicabiosystems.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Alozafone hydrochloride in experimental samples?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantification. Use a C18 column (4.6 × 250 mm, 5 µm) at 25°C, with a mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile (70:30 v/v) at 1.0 mL/min. Validate the method using triplicate injections of a 1 mg/mL standard solution, ensuring peak resolution and retention time consistency .
- Data Interpretation : Compare analyte peak areas to a calibration curve (linear range: 0.1–10 µg/mL) and confirm purity via spectral analysis (e.g., UV-Vis absorption maxima at 230–280 nm).
Q. How should researchers design initial synthesis protocols for this compound?
- Experimental Design : Start with small-scale reactions (e.g., 1–5 mmol) using a Schlenk line under inert atmosphere. Optimize reaction parameters (temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE) to maximize yield. Monitor reaction progress with thin-layer chromatography (TLC) and confirm intermediates via NMR (¹H/¹³C) .
- Troubleshooting : If crystallization fails, use anti-solvent vapor diffusion with ethanol/ethyl acetate. Characterize the final product via melting point analysis and X-ray diffraction to confirm crystallinity .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Safety Measures : Use fume hoods for powder handling to avoid inhalation. Wear nitrile gloves, safety goggles, and lab coats. Store in airtight containers at 4°C, away from light and moisture. In case of spills, neutralize with 5% sodium bicarbonate and dispose of waste via approved chemical channels .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound across studies?
- Methodology : Conduct meta-analyses using PRISMA guidelines to assess bias in existing literature. Validate conflicting results (e.g., IC₅₀ values) via orthogonal assays (e.g., fluorescence polarization vs. radioligand binding). Cross-reference purity data (HPLC, elemental analysis) to rule out batch variability .
- Case Example : If Study A reports a 10 nM IC₅₀ (cell-based assay) and Study B reports 50 nM (enzyme assay), test both conditions in parallel while controlling for cell permeability and enzyme kinetics.
Q. What strategies optimize this compound’s stability in long-term in vivo studies?
- Experimental Design : Use accelerated stability testing (40°C/75% RH for 6 months) to simulate degradation. Analyze degradation products via LC-MS and identify vulnerable functional groups (e.g., ester bonds). Formulate with cyclodextrin or lipid nanoparticles to enhance plasma stability .
- Data Analysis : Apply Arrhenius kinetics to predict shelf-life under standard storage conditions (2–8°C).
Q. How can cross-disciplinary approaches enhance mechanistic studies of this compound?
- Integration of Techniques : Combine molecular docking (AutoDock Vina) with surface plasmon resonance (SPR) to validate binding kinetics. Use CRISPR-Cas9 gene editing in cell models to isolate target pathways (e.g., GPCR signaling) .
- Data Synthesis : Correlate in vitro binding data with in vivo efficacy using pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Data Presentation and Reproducibility
Q. What are the best practices for reporting this compound’s spectroscopic data?
- Guidelines : Include full NMR assignments (δ values, multiplicity, J-couplings) and IR peaks (e.g., carbonyl stretch at 1700–1750 cm⁻¹). For mass spectrometry, report isotopic patterns and fragmentation pathways. Provide raw data in supplementary materials .
Q. How to ensure reproducibility in dose-response experiments?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
